2-Methoxy-N-(3-methylbut-2-en-1-yl)aniline
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Overview
Description
2-Methoxy-N-(3-methylbut-2-en-1-yl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a methoxy group (-OCH3) and a 3-methylbut-2-en-1-yl group attached to the nitrogen atom of the aniline ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Methoxy-N-(3-methylbut-2-en-1-yl)aniline typically involves the reaction of 2-methoxyaniline with 3-methylbut-2-en-1-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Chemical Reactions Analysis
2-Methoxy-N-(3-methylbut-2-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Scientific Research Applications
2-Methoxy-N-(3-methylbut-2-en-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(3-methylbut-2-en-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-Methoxy-N-(3-methylbut-2-en-1-yl)aniline can be compared with other similar compounds such as:
2-Methoxyaniline: Lacks the 3-methylbut-2-en-1-yl group, resulting in different chemical and biological properties.
N-(3-methylbut-2-en-1-yl)aniline: Lacks the methoxy group, affecting its reactivity and applications.
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: A more complex structure with additional functional groups, leading to different applications and properties.
Properties
CAS No. |
433714-27-3 |
---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-methoxy-N-(3-methylbut-2-enyl)aniline |
InChI |
InChI=1S/C12H17NO/c1-10(2)8-9-13-11-6-4-5-7-12(11)14-3/h4-8,13H,9H2,1-3H3 |
InChI Key |
IQXYWWURZPQBEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCNC1=CC=CC=C1OC)C |
Origin of Product |
United States |
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